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Compound of Interest

Compound Name:
2-Propoxy-5-

(trifluoromethyl)pyridin-3-OL

Cat. No.: B8033068

Get Quote

2-Propoxy-5-(trifluoromethyl)pyridin-3-ol represents a fascinating convergence of chemical

motifs that are highly sought after in the fields of pharmaceutical and agrochemical research.

As a substituted pyridinol, it belongs to a class of heterocyclic compounds renowned for their

diverse biological activities. The strategic placement of three key functional groups—a propoxy

ether, a hydroxyl group, and a trifluoromethyl (CF3) group—creates a molecule with a unique

electronic and steric profile, making it a valuable building block for library synthesis and a

compelling lead candidate for targeted applications.

The trifluoromethyl group is a particularly powerful bioisostere, often introduced to enhance

metabolic stability, increase lipophilicity, and improve cell membrane permeability of a parent

molecule.[1][2] Its strong electron-withdrawing nature significantly modulates the electronic

properties of the pyridine ring, influencing its reactivity and intermolecular interactions. The

presence of both a hydroxyl group (a hydrogen bond donor and potential site for further

functionalization) and a propoxy group (which enhances lipophilicity) provides a rich platform

for synthetic elaboration and fine-tuning of physicochemical properties.[3]

This guide offers a comprehensive technical overview of 2-Propoxy-5-
(trifluoromethyl)pyridin-3-ol, synthesizing available data on its properties, proposing logical
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synthetic strategies, and exploring its potential applications from the perspective of a senior

application scientist.

Chemical Identity and Physicochemical Properties
A precise understanding of a compound's fundamental properties is the bedrock of all

subsequent research. While extensive experimental data for this specific molecule is not

consolidated in public literature, we can compile its identity and predict key properties based on

its structure and data from closely related analogues.
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Property Value / Description Source / Rationale

IUPAC Name
2-Propoxy-5-

(trifluoromethyl)pyridin-3-ol
---

CAS Number 1403487-73-1 Vendor Information

Molecular Formula C₉H₁₀F₃NO₂ Calculated

Molecular Weight 221.18 g/mol Calculated

InChI

InChI=1S/C9H10F3NO2/c1-2-

6-15-8-5(9(10,11)12)3-4-13-

7(8)14/h3-4,14H,6H2,1-2H3

Calculated

InChIKey Not Publicly Available ---

SMILES
CCCOC1=C(O)N=CC=C1C(F)

(F)F
Calculated

Appearance
Likely a solid at room

temperature.

Inferred from related hydroxy-

pyridines.[4]

Storage Temperature
2-8°C, under an inert

atmosphere.

Recommended for analogous

fluorinated pyridinols.[5]

Predicted LogP ~2.5 - 3.5

Estimated based on propoxy

and CF3 groups increasing

lipophilicity.[2]

Predicted pKa ~8.5 - 9.5 (hydroxyl group)
Inferred from the pKa of

related 2-hydroxypyridines.[4]

Predicted TPSA ~41.6 Å²
Calculated based on functional

groups.

Synthesis and Reactivity Analysis
The synthesis of 2-Propoxy-5-(trifluoromethyl)pyridin-3-ol is not explicitly detailed in readily

available literature. However, a logical and efficient synthetic route can be designed based on

established pyridine chemistry. A plausible pathway involves the functionalization of a pre-

existing trifluoromethyl-substituted pyridine core.
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Proposed Synthetic Pathway
A common strategy would begin with a halogenated pyridinol, such as 2-fluoro- or 2-chloro-5-

(trifluoromethyl)pyridin-3-ol. The propoxy group can then be introduced via a nucleophilic

aromatic substitution (SNAr) or, more specifically, a Williamson ether synthesis. The electron-

withdrawing effect of the trifluoromethyl group and the pyridine nitrogen atom activates the C2

position towards nucleophilic attack.

2-Fluoro-5-(trifluoromethyl)pyridin-3-ol
(CAS: 1227579-54-5)

2-Propoxy-5-(trifluoromethyl)pyridin-3-ol

1

Sodium Propoxide (NaOPr)
or

Propanol, Strong Base (e.g., NaH)

Solvent: THF or DMF
Temperature: RT to 80°C

Williamson Ether Synthesis
(SNAr Mechanism)

Click to download full resolution via product page

Caption: Proposed synthesis of the target compound via Williamson ether synthesis.

Experimental Protocol: Williamson Ether Synthesis
This protocol is a representative methodology derived from standard procedures for similar

transformations.
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Reagent Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g.,

Argon), add anhydrous propanol (10 eq.) and sodium hydride (NaH, 60% dispersion in

mineral oil, 1.2 eq.). Stir the suspension at 0°C for 30 minutes to form sodium propoxide in

situ.

Reaction Setup: Dissolve the starting material, 2-fluoro-5-(trifluoromethyl)pyridin-3-ol (1.0

eq.), in a minimal amount of anhydrous dimethylformamide (DMF).

Nucleophilic Substitution: Slowly add the solution of the starting material to the sodium

propoxide suspension at 0°C. Once the addition is complete, allow the reaction mixture to

warm to room temperature and then heat to 60-80°C.

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS

until the starting material is consumed (typically 4-12 hours).

Work-up: Cool the reaction to room temperature and cautiously quench with saturated

aqueous ammonium chloride (NH₄Cl). Extract the aqueous phase with an organic solvent

such as ethyl acetate (3x).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue

by column chromatography on silica gel to yield the final product.

Reactivity Insights
The Pyridine Ring: The trifluoromethyl group deactivates the ring towards electrophilic

substitution but activates it for nucleophilic substitution, particularly at positions 2 and 6.

The Hydroxyl Group (C3-OH): This group is a key handle for further derivatization. It can be

acylated, alkylated, or used in cross-coupling reactions after conversion to a triflate. Its

acidity allows it to act as a proton donor in hydrogen bonding, which is crucial for receptor

binding.

The Propoxy Group (C2-OPr): The ether linkage is generally stable but can be cleaved under

harsh acidic conditions (e.g., HBr, BBr₃).

Potential Applications and Biological Relevance
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While direct biological data for 2-Propoxy-5-(trifluoromethyl)pyridin-3-ol is limited, the core

scaffold is prevalent in compounds with significant bioactivity. The combination of the

trifluoromethylpyridine moiety with varied substituents at the 2- and 3-positions has yielded

potent agents in several therapeutic and agricultural areas.

Agrochemicals
Trifluoromethyl-substituted pyridines are a cornerstone of modern agrochemical design.[6]

They are found in:

Insecticides: The 2-chloro-5-(trifluoromethyl)pyridine core is a key intermediate for

insecticides like Fipronil.[7] The structural similarity suggests that derivatives could exhibit

insecticidal properties by targeting the central nervous system of insects.

Herbicides and Fungicides: The trifluoromethylpyridine structure is also used to create

selective herbicides and fungicides, where the CF3 group enhances efficacy and reduces the

rate of metabolic degradation by the target organism.[6][7]

Drug Discovery and Medicinal Chemistry
The pyridinol scaffold is a "privileged structure" in medicinal chemistry, capable of interacting

with a wide range of biological targets.

Kinase Inhibitors: Many ATP-competitive kinase inhibitors utilize a heterocyclic core that

forms hydrogen bonds with the kinase hinge region. The N-H and C=O groups of the

pyridone tautomer of the title compound are excellent hydrogen bond donors and acceptors,

mimicking this interaction.[1]

COX-2 Inhibitors: A series of 2-alkoxy-5-(trifluoromethyl)phenylpyridines have been

synthesized and shown to be highly potent and selective cyclooxygenase-2 (COX-2)

inhibitors, highlighting the potential of this scaffold in developing anti-inflammatory agents.[8]

Nrf2 Activators: Structurally related compounds have been identified as potent and selective

activators of the Nrf2 pathway, a key regulator of cellular responses to oxidative stress.[9]

This suggests potential applications in diseases characterized by oxidative damage, such as

chronic obstructive pulmonary disease (COPD).
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Agrochemical Development Pharmaceutical R&D

2-Propoxy-5-(trifluoromethyl)pyridin-3-ol

C3-OH C2-OPr Pyridine-CF3

Key Intermediate Bioactive Scaffold

Insecticides
(e.g., GABA Receptor Modulators) Herbicides Fungicides Kinase Inhibitors

(Anti-Cancer)
COX-2 Inhibitors

(Anti-Inflammatory)
Nrf2 Activators

(Oxidative Stress)
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Caption: Potential applications derived from the core chemical scaffold.

Safety, Handling, and Storage
Proper handling of fluorinated organic compounds is essential. The following guidelines are

based on safety data sheets (SDS) for structurally similar chemicals.[10][11][12][13]

Hazard Identification: Assumed to be harmful if swallowed, in contact with skin, or if inhaled.

[7][14] Causes skin and serious eye irritation.[10][11] May cause respiratory irritation.

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and

a lab coat. Handle only in a well-ventilated area or under a chemical fume hood.

Handling: Avoid breathing dust, fumes, or vapors. Do not get in eyes, on skin, or on clothing.

Wash hands thoroughly after handling.

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[15] Store at 2-

8°C under an inert atmosphere for long-term stability.[5]

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance

with local, state, and federal regulations.
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Conclusion
2-Propoxy-5-(trifluoromethyl)pyridin-3-ol is a strategically designed molecule that holds

considerable promise as a versatile building block. Its physicochemical properties, driven by

the interplay of its propoxy, hydroxyl, and trifluoromethyl groups, make it an attractive scaffold

for generating novel compounds in agrochemical and pharmaceutical research. While direct

experimental data remains sparse, logical synthetic routes can be readily devised, and its

potential for bioactivity is strongly supported by the extensive literature on related

trifluoromethylpyridine derivatives. For researchers and drug development professionals, this

compound represents a valuable starting point for exploring new chemical space in the search

for next-generation insecticides, herbicides, and targeted human therapeutics.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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